![molecular formula C18H18N4O5 B14363999 N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea CAS No. 93953-73-2](/img/structure/B14363999.png)
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both cyclohexa-1,4-dienyl and hydrazinyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the oxidation of 3,6-dihydroxy derivatives with nitrogen oxides in the presence of molecular sieves . The intermediate compounds are then subjected to further reactions, such as condensation and cyclization, to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrogen oxides, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone derivatives.
科学研究应用
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
- N-(3,6-Dioxo-cyclohexa-1,4-dienyl)-acetamide
Uniqueness
N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea is unique due to its combination of cyclohexa-1,4-dienyl and hydrazinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying complex reaction mechanisms and developing new applications in various scientific fields.
属性
CAS 编号 |
93953-73-2 |
|---|---|
分子式 |
C18H18N4O5 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
1-(2,5-dihydroxyphenyl)-3-[4-(2,4-dioxopentan-3-yldiazenyl)phenyl]urea |
InChI |
InChI=1S/C18H18N4O5/c1-10(23)17(11(2)24)22-21-13-5-3-12(4-6-13)19-18(27)20-15-9-14(25)7-8-16(15)26/h3-9,17,25-26H,1-2H3,(H2,19,20,27) |
InChI 键 |
XMXQMROQFXRYSK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



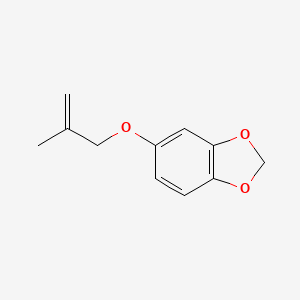
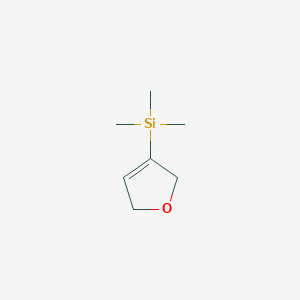
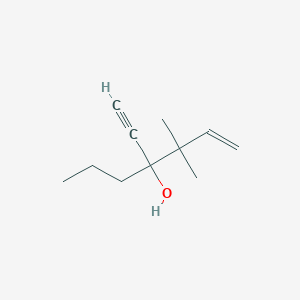
![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)

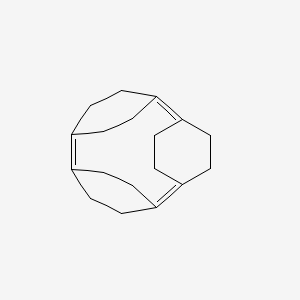
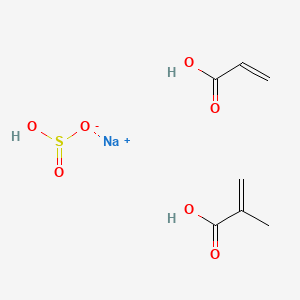

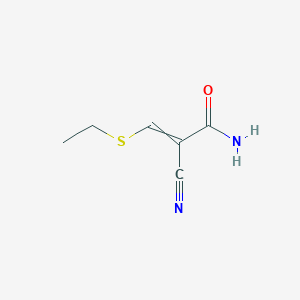
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
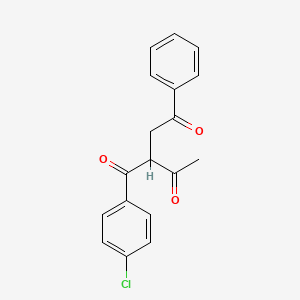
mercury](/img/structure/B14364020.png)
